
BAZ2-ICR
Overview
Description
BAZ2-ICR is a chemical probe specifically designed to target the bromodomains of BAZ2A and BAZ2B proteins. These proteins are part of the bromodomain adjacent zinc finger family, which are involved in chromatin remodeling and regulation of noncoding RNAs. This compound has been developed as a potent, selective, and cell-active inhibitor, making it a valuable tool for studying the biological functions of BAZ2A and BAZ2B .
Mechanism of Action
Target of Action
The primary targets of BAZ2-ICR are the bromodomains of BAZ2A and BAZ2B . These proteins play essential roles in chromatin remodeling and regulation of noncoding RNAs . This compound has been shown to bind to BAZ2A with a KD of 109 nM and to BAZ2B with a KD of 170 nM .
Mode of Action
This compound interacts with its targets, BAZ2A and BAZ2B, by occupying the shallow bromodomain pockets through an intramolecular aromatic stacking interaction . This interaction displaces BAZ2 bromodomains in living cells .
Biochemical Pathways
BAZ2A and BAZ2B are part of the imitation switch (ISWI) chromatin remodeling complexes . BAZ2A forms the nucleolar remodeling complex (NoRC) with ATPase sucrose nonfermenting-2 homologue (SNF2h), which regulates the expression of noncoding RNAs and establishes a repressive heterochromatic structure at centromeres and telomeres . BAZ2B is believed to regulate nucleosome mobilization along linear DNA .
Pharmacokinetics
The pharmacokinetic properties of this compound include a LogD of 1.05, a solubility of 25 mM (D2O), and a bioavailability (F) of 70% . These properties impact the compound’s bioavailability and its ability to exert its effects in the body.
Result of Action
The action of this compound results in accelerated liver healing after diverse injuries . It also exhibits improved healing in an inflammatory bowel disease model, suggesting multi-tissue applicability . In addition, this compound shows accelerated Fluorescence recovery after photobleaching (FRAP) recovery at 1 µM in the BAZ2A FRAP assay .
Biochemical Analysis
Biochemical Properties
BAZ2-ICR plays a significant role in biochemical reactions by interacting with the bromodomains of BAZ2A and BAZ2B . The interaction is characterized by an intramolecular aromatic stacking interaction that efficiently occupies the shallow bromodomain pockets .
Cellular Effects
This compound influences cell function by modulating gene transcription . It selectively inhibits the bromodomains of BAZ2A/B, which play essential roles in chromatin remodeling and regulation of noncoding RNAs .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the bromodomains of BAZ2A/B . This binding interaction inhibits the function of these bromodomains, thereby modulating gene transcription .
Temporal Effects in Laboratory Settings
This compound shows accelerated Fluorescence recovery after photobleaching (FRAP) recovery at 1 μM in the BAZ2A FRAP assay . This suggests that this compound may have long-term effects on cellular function.
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not currently available, it is known that this compound is a potent inhibitor with IC50s of 130 nM and 180 nM for BAZ2A/B, respectively .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not currently known. Given its role as a bromodomain inhibitor, it is likely that this compound interacts with enzymes and cofactors involved in chromatin remodeling and gene transcription .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not currently known. Given its role as a bromodomain inhibitor, it is likely that this compound is transported to the nucleus where it interacts with the bromodomains of BAZ2A/B .
Subcellular Localization
Given the role of this compound as a bromodomain inhibitor, it is likely localized to the nucleus where it interacts with the bromodomains of BAZ2A/B . This interaction likely affects the activity and function of these bromodomains, thereby influencing gene transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BAZ2-ICR involves the optimization of a weakly potent starting compound through structure-based design. A key feature of the inhibitors is an intramolecular aromatic stacking interaction that efficiently occupies the shallow bromodomain pockets . The synthetic route typically involves multiple steps, including the formation of the core structure and subsequent functionalization to enhance potency and selectivity.
Industrial Production Methods
. These suppliers likely follow standardized protocols for large-scale synthesis and purification to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
BAZ2-ICR primarily undergoes binding interactions with its target bromodomains rather than traditional chemical reactions like oxidation or reduction. The compound’s design focuses on its ability to selectively bind to the bromodomains of BAZ2A and BAZ2B, inhibiting their function .
Common Reagents and Conditions
The synthesis of this compound involves common organic reagents and conditions typical of medicinal chemistry, including the use of protecting groups, coupling reagents, and purification techniques such as chromatography .
Major Products Formed
The major product of interest is this compound itself, which is characterized by its high selectivity and potency against BAZ2A and BAZ2B bromodomains .
Scientific Research Applications
Introduction to BAZ2-ICR
This compound is a selective inhibitor targeting the bromodomains of BAZ2A and BAZ2B proteins, which are crucial in chromatin remodeling and regulation of noncoding RNAs. The compound is recognized for its high selectivity and potency, making it a valuable tool in scientific research, particularly in studies related to gene regulation and chromatin dynamics.
Chromatin Remodeling Studies
This compound serves as a chemical probe for studying the biological functions of BAZ2A and BAZ2B in chromatin remodeling. Its ability to selectively inhibit these bromodomains allows researchers to dissect their roles in various cellular processes, including transcriptional regulation and noncoding RNA modulation .
In Vivo Pharmacokinetics
Research has demonstrated that this compound exhibits favorable pharmacokinetic properties in mouse models. It shows high solubility (25 mM in D2O), significant bioavailability (70%), and moderate clearance rates, making it suitable for both oral and intravenous administration . These characteristics are critical for evaluating the compound's efficacy in vivo.
Regenerative Medicine
Recent studies have highlighted the role of BAZ2 inhibitors, including this compound, in tissue regeneration. Inhibitors have been shown to accelerate liver healing after injuries, suggesting potential therapeutic applications in regenerative medicine. Specifically, this compound has been linked to increased protein synthesis during tissue repair processes .
Functional Studies Using FRAP Assays
Fluorescence Recovery After Photobleaching (FRAP) assays have been utilized to investigate the dynamic interactions of BAZ2A with chromatin. This compound treatment has been shown to reduce recovery times in these assays, indicating its effectiveness in displacing BAZ2A from chromatin and confirming its inhibitory action within live cells .
Cancer Research
The selective inhibition of BAZ2 bromodomains by this compound presents opportunities for cancer research, particularly regarding how these proteins influence tumorigenesis through chromatin remodeling mechanisms. The compound's ability to modulate gene expression profiles can provide insights into cancer biology and potential therapeutic strategies .
Case Study 1: Liver Regeneration
In a study assessing liver regeneration post-injury, mice treated with this compound demonstrated accelerated healing compared to control groups. The study indicated that inhibition of BAZ2 proteins enhances regenerative responses by promoting cell proliferation and reducing necrosis following toxic exposures .
Case Study 2: Chromatin Dynamics
Another investigation utilized FRAP assays to explore the impact of this compound on chromatin dynamics in human osteosarcoma cells. Results indicated that treatment with the compound significantly altered recovery times, suggesting effective displacement of BAZ2A from chromatin and implicating its role in regulating gene expression during cellular stress responses .
Comparison with Similar Compounds
Similar Compounds
BET Inhibitors: Compounds like JQ1 and OTX015 target the bromodomains of the BET family (BRD2, BRD3, BRD4), which are involved in regulating gene transcription.
Uniqueness
BAZ2-ICR is unique in its high selectivity and potency for BAZ2A and BAZ2B bromodomains, with minimal off-target effects on other bromodomains . This specificity makes it an excellent tool for studying the distinct biological roles of BAZ2A and BAZ2B without affecting other bromodomain-containing proteins.
Biological Activity
BAZ2-ICR is a selective inhibitor targeting the bromodomains of BAZ2A and BAZ2B, which are proteins involved in chromatin remodeling and transcriptional regulation. This compound has gained attention due to its potential therapeutic applications in cancer and other diseases linked to epigenetic modifications.
This compound has the following chemical characteristics:
- Molecular Formula : CHN
- Molecular Weight : 357.41 g/mol
- IC50 Values :
- BAZ2A: 130 nM
- BAZ2B: 180 nM
- Kd Values :
- BAZ2A: 109 nM
- BAZ2B: 170 nM
The compound exhibits significant selectivity, showing a 10-15 fold preference for BAZ2 bromodomains over CECR2 and more than 100-fold selectivity against other bromodomains, indicating its potential for specific targeting in therapeutic contexts .
This compound functions by binding to the acetylated lysine binding pockets of the bromodomains within BAZ2A and BAZ2B. The binding is characterized by strong negative binding enthalpy, likely due to aromatic stacking interactions, which enhances its potency as an inhibitor .
Fluorescence Recovery After Photobleaching (FRAP) Assay
In vitro studies utilizing FRAP assays demonstrated that this compound effectively displaces BAZ2A from chromatin in live cells. Specifically, at a concentration of 1 μM , it significantly reduced the recovery time of GFP-tagged BAZ2A to levels comparable with a dominant negative mutant, confirming its inhibitory action on the protein's function within cellular environments .
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in mouse models:
- Bioavailability : Approximately 70%
- Clearance : Moderate, around 50% of mouse liver blood flow
- Volume of Distribution : Adequate for effective therapeutic use
- Solubility : High solubility at 25 mM in DO
- Log D Value : 1.05, indicating favorable partitioning between lipophilic and aqueous phases .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
-
In Vitro Studies :
- A study reported that this compound could displace bromodomains from chromatin, thereby altering gene expression profiles associated with cancer progression.
- It was shown to inhibit cell proliferation in cancer cell lines expressing high levels of BAZ2A/B.
- In Vivo Studies :
Summary Table of Biological Activity
Property | Value |
---|---|
Molecular Weight | 357.41 g/mol |
IC50 (BAZ2A) | 130 nM |
IC50 (BAZ2B) | 180 nM |
Kd (BAZ2A) | 109 nM |
Kd (BAZ2B) | 170 nM |
Bioavailability | 70% |
Clearance | ~50% liver blood flow |
Solubility | 25 mM in DO |
Log D | 1.05 |
Properties
IUPAC Name |
4-[5-(1-methylpyrazol-4-yl)-3-[2-(1-methylpyrazol-4-yl)ethyl]imidazol-4-yl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7/c1-25-12-16(10-23-25)7-8-27-14-22-19(18-11-24-26(2)13-18)20(27)17-5-3-15(9-21)4-6-17/h3-6,10-14H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZVGDGTWNQAPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCN2C=NC(=C2C3=CC=C(C=C3)C#N)C4=CN(N=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes BAZ2-ICR a valuable tool for studying BAZ2A/B?
A1: this compound is a potent and selective inhibitor of the bromodomains of BAZ2A and BAZ2B [, ]. This selectivity makes it a valuable chemical probe for dissecting the specific roles of these proteins in cellular processes, as opposed to using less selective inhibitors that might also affect other bromodomain-containing proteins.
Q2: How does this compound interact with the BAZ2 bromodomains?
A2: this compound binds to the bromodomains of BAZ2A and BAZ2B by mimicking the interaction of acetylated lysine residues found in histones [, ]. This binding is facilitated by an intramolecular aromatic stacking interaction within the this compound molecule, effectively occupying the shallow bromodomain pockets []. Crystallographic studies have provided detailed insights into the binding poses of this compound and its analogues within the bromodomain binding site [, ].
Q3: Has the development of this compound provided any insights into designing future BAZ2A/B inhibitors?
A3: Yes, the crystallographic studies of BAZ2A in complex with this compound and other related compounds have revealed key structural information that can guide the development of future BAZ2A/B inhibitors []. The binding poses of various ligands, including known bromodomain inhibitors, have identified additional headgroups and interactions that can be exploited for designing novel and potentially more potent and selective BAZ2A ligands [].
Q4: Does inhibiting the bromodomains of BAZ2A with this compound completely abolish the protein's function?
A4: While this compound effectively inhibits the bromodomain activity of BAZ2A, research suggests that this inhibition alone may not be sufficient to completely abolish the protein's functionality []. This finding suggests that targeting other domains or functions of BAZ2A, potentially through strategies like PROTAC-based degradation, might be necessary to achieve a more robust inhibition of BAZ2A activity [].
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